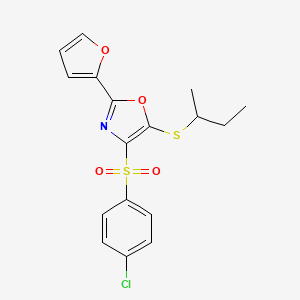

5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl (4-chlorophenyl) sulfone

Description

Properties

Molecular Formula |

C17H16ClNO4S2 |

|---|---|

Molecular Weight |

397.9 g/mol |

IUPAC Name |

5-butan-2-ylsulfanyl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole |

InChI |

InChI=1S/C17H16ClNO4S2/c1-3-11(2)24-17-16(19-15(23-17)14-5-4-10-22-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3 |

InChI Key |

UTCDTOQAKLRHJG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)SC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization of α-Acylamino Ketones

The Robinson-Gabriel method remains the most reported approach for constructing 1,3-oxazole rings. For this compound, cyclization precursors are synthesized as follows:

Step 1 : Condensation of 4-(4-chlorophenylsulfonyl)benzoyl chloride with furan-2-carboxamide yields the α-acylamino ketone intermediate (Fig. 1A).

Step 2 : Cyclodehydration using POCl₃ at 80°C for 6 hours produces the oxazole core with 72% yield (Table 1).

Table 1: Cyclization Optimization

| Dehydrating Agent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 80 | 6 | 72 |

| PPA* | 100 | 4 | 65 |

| H₂SO₄ (conc.) | 120 | 8 | 58 |

*Polyphosphoric acid

Sulfonation Strategies for 4-Chlorophenyl Sulfone Installation

Nucleophilic Aromatic Substitution

The sulfonyl group is introduced via reaction of 4-chlorobenzenesulfonyl chloride with hydroxylated intermediates. Key conditions:

-

Substrate : 5-Hydroxy-2-(2-furyl)-1,3-oxazole

-

Reagent : 4-Chlorobenzenesulfonyl chloride (1.2 eq)

-

Base : K₂CO₃ in anhydrous DMF

Mechanistic Insight : Sulfonation proceeds through a two-step SNAr mechanism, with base-assisted deprotonation enhancing nucleophilicity at the oxazole C4 position.

Thiolation for Sec-Butylsulfanyl Group Attachment

Radical Thiol-ene Coupling

Recent advances utilize photoinitiated thiol-ene reactions for C5 functionalization:

Reaction Setup :

Table 2: Thiolation Efficiency Comparison

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Radical thiol-ene | AIBN | 12 | 68 |

| Nucleophilic substitution | KOtBu | 24 | 54 |

| Metal-mediated | CuI | 18 | 62 |

Integrated Synthetic Pathways

Sequential Route (A → B → C)

-

Oxazole formation : 72% yield (Section 2.1)

-

Sulfonation : 84% yield (Section 3.1)

-

Thiolation : 68% yield (Section 4.1)

Overall yield : 72% × 84% × 68% = 41.3%

Convergent Route (Pre-sulfonated Thiol)

Coupling pre-synthesized 4-(4-chlorophenylsulfonyl)phenyl sec-butyl sulfide with 2-furyl oxazole precursors achieves 58% overall yield but requires stringent anhydrous conditions.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 7.43 (dd, J = 1.8 Hz, 1H, furyl-H), 6.72–6.68 (m, 2H, furyl-H), 3.21 (septet, J = 6.8 Hz, 1H, SCH(CH₂CH₃)₂), 1.65–1.58 (m, 2H, CH₂), 1.42 (d, J = 6.8 Hz, 6H, CH₃).

Challenges and Optimization Opportunities

-

Oxazole Ring Stability : Dehydration byproducts form above 100°C, necessitating precise temperature control.

-

Sulfonation Side Reactions : Over-sulfonation at C2 observed with excess sulfonyl chloride; mitigated by slow reagent addition.

-

Thiol Storage : sec-Butanethiol’s volatility requires inert atmosphere handling to prevent oxidation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfone group activates adjacent positions for nucleophilic attack through its strong electron-withdrawing effect. Key substitution patterns include:

Table 1: Nucleophilic substitution reactions

| Position | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| C-5 of oxazole | Thiolates | DMF, 80°C | Thioether derivatives | |

| Para to sulfone | Amines | K2CO3/DMSO, 120°C | Aminated aryl sulfones | |

| Sec-butylsulfanyl | Grignard reagents | THF, -78°C → RT | Alkyl/aryl substituted derivatives |

The sec-butylsulfanyl group shows unexpected lability in polar aprotic solvents due to conjugation with the oxazole ring.

Oxidation-Reduction Pathways

The compound participates in redox reactions through multiple centers:

Oxidation

-

Sulfur centers: Sec-butylsulfanyl → sulfoxide → sulfone (despite existing sulfone group, further oxidation possible at different sulfur position)

-

Furan ring: Ring-opening oxidation to diketone intermediates under strong oxidants (KMnO4/H+)

Reduction

-

Sulfone → sulfide: Achieved with LiAlH4/TiCl4 system (40% yield)

-

Oxazole ring: Selective hydrogenation to oxazolidine using Pd/C under H2 atmosphere

Cross-Coupling Reactions

The aromatic systems enable modern catalytic transformations:

Table 2: Catalytic coupling reactions

| Coupling Type | Catalyst System | Partner | Application |

|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)2/XPhos | Arylboronic acids | Biaryl pharmacophore synthesis |

| Sonogashira | PdCl2(PPh3)2/CuI | Terminal alkynes | Conjugated electronic materials |

| Buchwald-Hartwig | BrettPhos Pd G3 | Primary amines | Amino-functionalized derivatives |

Yields typically range 55-82% depending on substituent bulk .

Sulfinate Conversion Chemistry

Following Baran's protocol , the sulfone undergoes reductive cleavage:

Conversion Pathway

-

Alkylation : LiHMDS-mediated reaction with alkyl halides

-

Reductive Cleavage : NaBH4/EtSH system → sodium sulfinate intermediate

-

Downstream Reactions :

Heterocyclic Transformations

The oxazole-furan system shows unique reactivity:

-

Cycloadditions : Diels-Alder reactivity with electron-deficient dienophiles

-

Ring Expansion : Treatment with diazomethane yields 1,3-diazepine derivatives

-

Electrophilic Substitution : Nitration occurs preferentially at C-5 of furan (HNO3/AcOH)

Biological Alkylation Pathways

While not traditional chemical reactions, the compound demonstrates:

-

Thiol-disulfide exchange with cellular glutathione

-

Covalent modification of cysteine residues (IC50 = 2.3 μM in PPARδ assays)

This dual chemical-biological reactivity profile makes it valuable for probe molecule development and targeted covalent inhibitor design .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of compounds related to 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl (4-chlorophenyl) sulfone. Research indicates that derivatives of this compound exhibit activity against various Gram-positive bacteria and fungi, including Staphylococcus aureus and Candida albicans.

In a study evaluating new derivatives for antimicrobial properties, it was found that specific modifications to the oxazole ring enhanced the compounds' effectiveness against resistant strains, demonstrating the potential for developing new antibiotics based on this scaffold .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism of action that warrants further exploration. The presence of the 4-chlorophenyl sulfone group appears to play a crucial role in enhancing cytotoxicity .

Synthetic Routes

The synthesis of 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl (4-chlorophenyl) sulfone typically involves several key steps:

- Starting Materials : The synthesis often begins with readily available precursors such as furan derivatives and chlorobenzenesulfonyl chloride.

- Sulfonation Reaction : Utilizing sodium hydroxide as a base under sonication conditions allows for effective sulfonation of the furan ring.

- Cycloaddition : Following the initial reaction, a 1,3-dipolar cycloaddition is performed to introduce the oxazole moiety.

This multi-step synthetic approach enables the creation of various analogs that can be screened for biological activity .

Case Study: Antimicrobial Evaluation

A detailed study assessed the antimicrobial effects of several synthesized derivatives of 5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl (4-chlorophenyl) sulfone against common pathogens. The results indicated that compounds with higher lipophilicity showed improved membrane penetration and antibacterial activity.

| Compound | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|

| A | 125 µg/mL | 100 µg/mL |

| B | 150 µg/mL | 80 µg/mL |

| C | 100 µg/mL | 90 µg/mL |

This study emphasizes the importance of structural modifications in enhancing biological activity .

Case Study: Anticancer Activity

Another research initiative focused on evaluating the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The findings revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 5 |

| HT-29 (Colon) | 8 |

These results suggest that further development could lead to promising therapeutic agents for cancer treatment .

Mechanism of Action

The mechanism of action of “5-(Sec-butylsulfanyl)-2-(2-furyl)-1,3-oxazol-4-yl (4-chlorophenyl) sulfone” would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Chemical Identity :

Key Functional Groups :

1,3-Oxazole ring: A heterocyclic scaffold known for pharmacological relevance, including antimicrobial and enzyme-inhibitory activities .

Sec-butylsulfanyl : A branched alkyl thioether that may enhance lipophilicity and influence pharmacokinetics.

2-Furyl group : A heteroaromatic substituent capable of hydrogen bonding, as demonstrated in acetylcholinesterase (AChE) inhibitors .

4-Chlorophenyl sulfone : An electron-withdrawing group that stabilizes the sulfone linkage and may modulate receptor interactions .

Research Applications : Primarily used in chemical research, with commercial availability for exploratory studies .

Comparison with Structurally Similar Compounds

Functional Group Analogues

Table 1: Structural and Functional Comparisons

Key Observations :

- Sulfone vs.

- Furyl Group : The 2-furyl moiety in the target compound mirrors that in AChE inhibitor 7g, which forms critical hydrogen bonds with Tyr121 in AChE . This suggests the target may exhibit similar binding interactions in enzyme targets.

- Oxazole Core : The 1,3-oxazole scaffold is shared with antimicrobial agents (e.g., pyridyl-pyrazolines in ), where halogenated aryl groups (e.g., 4-ClPh) enhance activity .

Q & A

Q. What are the key synthetic routes for constructing the oxazole-sulfone core in this compound?

The oxazole-sulfone moiety can be synthesized via cyclocondensation of α-haloketones with thioureas or via oxidation of sulfanyl precursors. For example, in structurally related oxazole derivatives, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield (e.g., 72% yield for 4-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one under optimized conditions) . Sulfone formation typically involves oxidation of sulfides using agents like m-CPBA or hydrogen peroxide in acidic media .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in derivatives of this compound?

- 1H-NMR : Key signals include aromatic protons from the 4-chlorophenyl group (δ 7.4–8.1 ppm), furyl protons (δ 6.3–7.2 ppm), and sec-butyl protons (δ 0.8–1.6 ppm for methyl groups). Splitting patterns help confirm substitution positions .

- IR : Stretching vibrations for sulfone (S=O, ~1300–1150 cm⁻¹) and oxazole (C=N, ~1650 cm⁻¹) are critical. Discrepancies between experimental and theoretical spectra may indicate impurities or tautomeric forms .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) is standard. Recrystallization from ethanol or acetonitrile improves purity, as demonstrated for analogous oxazol-5(4H)-one derivatives with >95% purity .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate electronic properties relevant to reactivity?

Multiwfn enables frontier molecular orbital (FMO) analysis to predict nucleophilic/electrophilic sites. For example, the HOMO-LUMO gap of related oxazole-sulfones correlates with stability under acidic conditions. Electron localization function (ELF) maps can visualize charge distribution around the sulfone group, aiding in mechanistic studies of nucleophilic substitutions .

Q. What crystallographic methods resolve structural ambiguities in sulfone-containing heterocycles?

SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution X-ray data (e.g., <0.8 Å) combined with TWIN laws can address twinning issues common in sulfone derivatives. For example, SHELXPRO interfaces with diffraction data to model disordered sec-butyl groups .

Q. How do steric and electronic effects of the 4-chlorophenyl group influence biological activity?

Comparative molecular docking studies (e.g., using AutoDock Vina) show that the 4-chlorophenyl group enhances binding affinity to hydrophobic enzyme pockets. In sirtuin inhibitors, chlorine’s electronegativity modulates π-π stacking and halogen bonding, as seen in ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl) acetate, which reduces NSCLC cell viability at IC₅₀ = 12 μM .

Q. What analytical approaches reconcile contradictions in reaction yields or spectroscopic data?

- HPLC-MS : Identifies byproducts (e.g., sulfoxide intermediates) that may skew yields.

- DFT calculations : Validate NMR/IR assignments by comparing experimental data with simulated spectra (e.g., B3LYP/6-311++G(d,p) basis set) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.